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molecular formula C9H7NO2S B8814431 5-(methylthio)-1H-indole-2,3-dione CAS No. 418772-01-7

5-(methylthio)-1H-indole-2,3-dione

Cat. No. B8814431
M. Wt: 193.22 g/mol
InChI Key: QXXPJYJSTKYYTB-UHFFFAOYSA-N
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Patent
US08658636B2

Procedure details

A mixture of 4-(methylthio)aniline (13.92 g, 100 mmol) and diethyl ethanedioate (17.42 g, 100 mmol) in acetic acid (50 mL) was stirred at 90° C. for 8 h. The mixture was cooled to room temperature and allowed to stand overnight, at which time the product had crystallized. The crystals were collected by filtration and washed with minimal acetic acid. The crystals were dissolved in 5% sodium hydroxide (150 mL), and the solution was heated to 90° C. Air was bubbled through the solution continuously, forming a yellow solution. After 8 hours, the solution was cooled and acidified with concentrated HCl. The precipitate was collected by filtration and was washed with water and dried to afford 5-(methylthio)-1H-indole-2,3-dione (1.9 g, 10% yield). MS (m/z) 194.0 (M+H+).
Quantity
13.92 g
Type
reactant
Reaction Step One
Quantity
17.42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[C:10](OCC)(=[O:16])[C:11](OCC)=[O:12].Cl>C(O)(=O)C>[CH3:1][S:2][C:3]1[CH:9]=[C:8]2[C:6](=[CH:5][CH:4]=1)[NH:7][C:11](=[O:12])[C:10]2=[O:16]

Inputs

Step One
Name
Quantity
13.92 g
Type
reactant
Smiles
CSC1=CC=C(N)C=C1
Name
Quantity
17.42 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WAIT
Type
WAIT
Details
to stand overnight, at which time
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the product had crystallized
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with minimal acetic acid
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in 5% sodium hydroxide (150 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 90° C
CUSTOM
Type
CUSTOM
Details
Air was bubbled through the solution continuously
CUSTOM
Type
CUSTOM
Details
forming a yellow solution
WAIT
Type
WAIT
Details
After 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CSC=1C=C2C(C(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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